5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Description

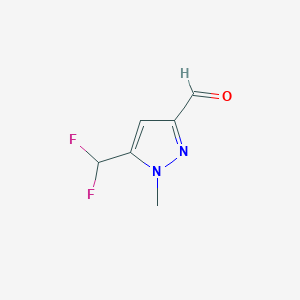

5-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a fluorinated pyrazole derivative characterized by:

- A methyl group at the 1-position of the pyrazole ring.

- A carbaldehyde group at the 3-position.

- A difluoromethyl group at the 5-position.

This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and reactivity.

Properties

IUPAC Name |

5-(difluoromethyl)-1-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c1-10-5(6(7)8)2-4(3-11)9-10/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDJVQKXKWYNOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783446-93-4 | |

| Record name | 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the difluoromethylation of pyrazole derivatives. One common method includes the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in the presence of acetic acid or trifluoroacetic acid . The choice of acid can influence the regioselectivity of the reaction, leading to the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods utilize various difluoromethylation reagents and catalysts to achieve high yields and purity. The development of non-ozone depleting difluorocarbene reagents has streamlined the industrial synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Chemistry 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

- Biology It is investigated for its potential biological activity and interactions with enzymes and proteins.

- Medicine The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Difluoromethyl amino acids (DFAA), which can be derived from this compound, exhibit biological properties that make them desirable in agrochemical and pharmaceutical science .

- Industry It is utilized in the development of agrochemicals and other industrially relevant compounds.

The biological activity of this compound is attributed to its ability to interact with molecular targets. The difluoromethyl group enhances its binding affinity through hydrogen bonding, while the hydroxyl group may participate in additional interactions with biological macromolecules.

Antifungal Activity

Research indicates that derivatives of this compound exhibit antifungal properties. Studies have shown that certain pyrazole derivatives have moderate to excellent antifungal activity, even surpassing that of established fungicides like boscalid .

Synthesis of Pyrazole Derivatives

5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde can be prepared through a novel process involving the reaction of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde with metal fluorides, such as potassium fluoride (KF), as a fluorinating reagent . The fluorination process can be accelerated and improved by using phase transfer catalysts like tetrabutylammonium chloride, bromide, or hydrogen sulphate, with dimethylformamide or dimethylacetamide as a solvent .

Related Compounds

Other pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have been synthesized and tested for their activities against phytopathogenic fungi . These compounds exhibit potential as antifungal agents .

Copper-Catalyzed Difluoromethylation

Copper-catalyzed asymmetric difluoromethylation reactions can deliver chiral DFAA, which are valuable in agrochemical and pharmaceutical science . This method uses difluoromonochloromethane as a direct precursor of difluorocarbene species, enabling the conversion of amino esters into corresponding DFAA products .

Antifungal Efficacy

In a controlled laboratory setting, a derivative of 3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde was tested against Zymoseptoria tritici, a fungal pathogen. The results demonstrated promising antifungal efficacy.

Enantioselective Difluoromethylation

An efficient copper-catalyzed asymmetric difluoromethylation reaction systematically delivers chiral DFAA as rationally designed mechanism-based inhibitors of PLP-dependent amino acid decarboxylases . This reaction uses difluoromonochloromethane, an abundant raw material, as the direct precursor of difluorocarbene species, enabling the direct conversion of amino esters into corresponding valuable DFAA products in good yields with excellent enantioselectivities .

Tables

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions . This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares substituents at key positions of the pyrazole ring in related compounds:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The difluoromethyl (–CF2H) group in the target compound is less electron-withdrawing than trifluoromethyl (–CF3) but enhances lipophilicity compared to non-fluorinated groups .

Biological Activity

5-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate difluoromethyl and aldehyde functionalities into the pyrazole structure. The unique combination of these groups enhances its reactivity and biological profile, making it a candidate for various pharmacological applications.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacteria and fungi. For instance, studies have demonstrated that pyrazole-3(4)-carbaldehydes possess antimicrobial properties against pathogens such as E. coli and S. aureus .

- Anti-inflammatory Properties : Some derivatives have been identified as COX-2 inhibitors, which suggests potential use in treating inflammatory conditions .

- Antitumor Activity : Certain pyrazole compounds have been linked to anticancer effects, with mechanisms involving apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of related pyrazole compounds, providing insights into the potential applications of this compound:

- Antifungal Activity : A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed moderate to excellent antifungal activity against several phytopathogenic fungi. The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited superior activity compared to standard fungicides .

- Molecular Docking Studies : Molecular docking analyses have shown that the carbonyl oxygen atom in certain derivatives can form hydrogen bonds with key amino acids in target proteins, enhancing their binding affinity and biological effectiveness .

- Structure-Activity Relationship (SAR) Studies : SAR studies have indicated that modifications to the pyrazole ring significantly affect biological activity. For example, the presence of a difluoromethyl group has been linked to increased potency against specific targets .

Comparative Analysis of Pyrazole Derivatives

To illustrate the diversity in biological activity among pyrazole derivatives, a comparative analysis is presented below:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Contains difluoromethyl and aldehyde groups | Antimicrobial, anti-inflammatory |

| 3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole | Structure | Methyl group instead of an aldehyde | Anti-inflammatory |

| 4-(Difluoromethyl)-1-methylpyrazole | Structure | Lacks pyridine ring | Fungicidal activity |

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Difluoromethylation | K₂CO₃, DMF, 80°C, 12h | ~65% | |

| Formylation | POCl₃/DMF, 0°C → RT, 6h | ~70% |

Basic Question: How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

Structure Solution : Employ direct methods (SHELXT) or dual-space algorithms (SHELXD) .

Refinement : SHELXL for least-squares refinement, addressing disorder or twinning. Hydrogen atoms are often placed geometrically .

Q. Software :

Q. Example Data :

| Parameter | Value | Reference |

|---|---|---|

| R-factor | <0.05 | |

| C–C bond precision | ±0.003 Å |

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Answer:

Contradictions may arise from dynamic effects (e.g., tautomerism) or sample purity. Resolution strategies:

Multi-Technique Validation :

- XRD : Confirm molecular geometry and substituent positions .

- 2D NMR (HSQC, HMBC) : Assign signals unambiguously and detect tautomeric forms .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .

Purity Checks : Use HPLC or mass spectrometry to rule out impurities .

Case Study : In a 5-chloro-pyrazole derivative, XRD resolved conflicting NMR assignments by confirming the aldehyde group’s position .

Advanced Question: What computational approaches predict the biological activity of this compound, and how are docking studies optimized?

Answer:

Molecular Docking Workflow :

Protein Preparation : Retrieve target structures (e.g., from PDB), remove water, add hydrogens.

Ligand Preparation : Optimize the compound’s geometry using Avogadro or OpenBabel.

Docking : Use AutoDock Vina with a Lamarckian genetic algorithm. Key parameters:

- Grid Box : Centered on the active site (e.g., 20 ų).

- Scoring Function : Improved accuracy with Vina’s hybrid empirical/force-field approach .

Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å). For pyrazole derivatives, the aldehyde group often participates in hydrogen bonding with catalytic residues .

Advanced Question: How can synthetic yields be improved for large-scale preparation?

Answer:

Optimization Strategies :

Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in substitution reactions .

Solvent Effects : Use DMF or DMSO to stabilize intermediates in formylation steps .

Microwave Assistance : Reduce reaction times (e.g., from 12h to 2h) while maintaining yields .

Case Study : Switching from conventional heating to microwave irradiation increased yields of a related pyrazole-4-carbaldehyde from 65% to 82% .

Advanced Question: What analytical techniques differentiate polymorphs or tautomeric forms of this compound?

Answer:

SC-XRD : Directly identifies polymorphs via unit cell parameters .

DSC/TGA : Detects thermal events (e.g., melting points, decomposition) unique to each form .

Solid-State NMR : Distinguishes tautomers by analyzing ¹³C chemical shifts in crystalline vs. amorphous phases .

Example : A 5-aryloxy-pyrazole exhibited two polymorphs with ∆mp = 15°C, confirmed by XRD and DSC .

Advanced Question: How is the compound’s reactivity exploited in designing derivatives for structure-activity studies?

Answer:

The aldehyde group serves as a versatile handle for:

Condensation Reactions : Synthesize Schiff bases with amines (e.g., hydrazines for thiosemicarbazones) .

Nucleophilic Additions : Grignard reagents or organozinc species to form secondary alcohols .

Click Chemistry : Azide-alkyne cycloadditions to generate triazole-linked hybrids .

Example Derivative : Condensation with thiosemicarbazide produced a derivative with enhanced antibacterial activity (MIC = 8 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.